5-Deuterio-1-methylindole

Beschreibung

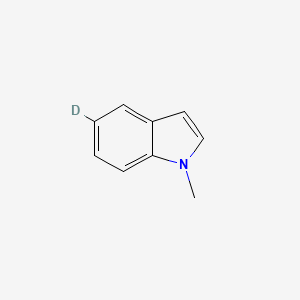

5-Deuterio-1-methylindole is a deuterated derivative of 1-methylindole, where a hydrogen atom at the 5-position of the indole ring is replaced by deuterium (²H). This isotopic substitution imparts unique physicochemical properties, such as altered vibrational frequencies and bond stability, which are critical in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect (KIE) studies . While direct evidence for this compound is absent in the provided materials, its non-deuterated analogs, such as 5-Methylindole (CAS: N/A) and 1-Methylindole derivatives, are well-documented. These compounds are foundational in medicinal chemistry and materials science due to their role as precursors for bioactive molecules and fluorescent probes .

Eigenschaften

Molekularformel |

C9H9N |

|---|---|

Molekulargewicht |

132.18 g/mol |

IUPAC-Name |

5-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i2D |

InChI-Schlüssel |

BLRHMMGNCXNXJL-VMNATFBRSA-N |

Isomerische SMILES |

[2H]C1=CC=C2C(=C1)C=CN2C |

Kanonische SMILES |

CN1C=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Methyl-1H-indole-5-D can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with specific reagents under controlled conditions. For instance, the reaction of 1-methylindole with dihydrofuran in the presence of a catalyst can yield the desired compound . Industrial production methods often involve the use of palladium-catalyzed reactions, which provide high yields and are scalable for large-scale production .

Analyse Chemischer Reaktionen

1-Methyl-1H-indole-5-D undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield halogenated or sulfonylated derivatives .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-indole-5-D has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-indole-5-D involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Deuterium vs. Methyl/Methoxy Groups : Unlike 5-Methylindole (M0348), which has a methyl group at the 5-position, this compound’s deuterium substitution minimizes metabolic degradation in tracer studies .

- Electronic Effects : The nitro group in 5-Methyl-7-nitro-1H-indole enhances electrophilicity, making it reactive in coupling reactions, whereas the methoxy group in 5-Methoxy-2-methylindole (M0730) increases electron density, favoring fluorescence .

- Steric Considerations : 1-Methyl-2-phenylindole (M0733) exhibits steric hindrance from the bulky phenyl group, limiting its utility in small-molecule drug design compared to less substituted analogs .

Stability and Reactivity

- Kinetic Isotope Effect (KIE) : Deuterium in this compound slows bond cleavage rates (C-²H vs. C-H), making it valuable in mechanistic studies of enzymatic or catalytic reactions .

- Thermal Stability: Non-deuterated analogs like 5-Methylindole decompose at ~250°C, while deuterated compounds may exhibit higher thermal stability due to stronger C-²H bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.